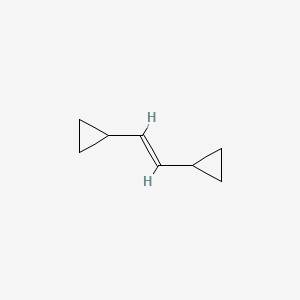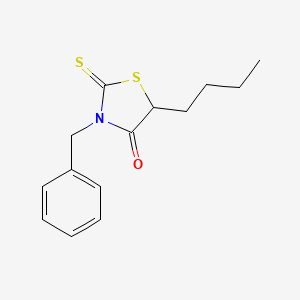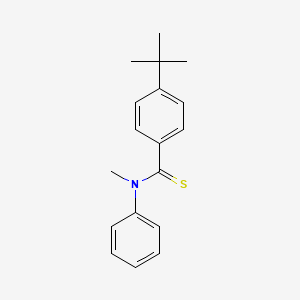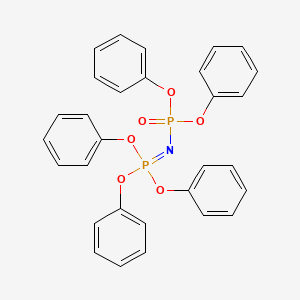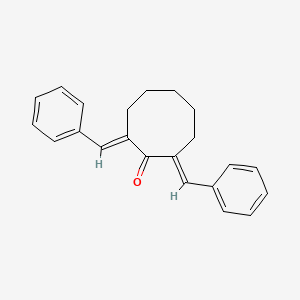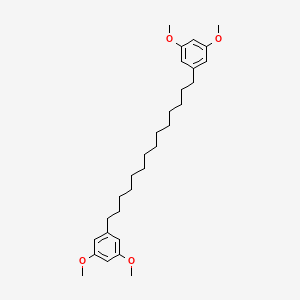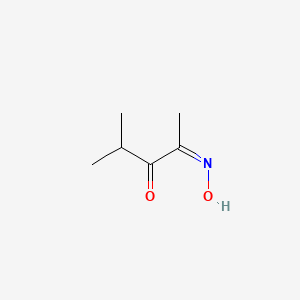
4-Methyl-2,3-pentanedione 2-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,3-pentanedione 2-oxime is an organic compound with the molecular formula C6H11NO2. It is a derivative of 4-Methyl-2,3-pentanedione, where the oxime group replaces one of the carbonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2,3-pentanedione 2-oxime can be synthesized through the reaction of 4-Methyl-2,3-pentanedione with hydroxylamine hydrochloride (NH2OH·HCl) under acidic conditions . The reaction typically involves dissolving 4-Methyl-2,3-pentanedione in a suitable solvent, such as ethanol, and then adding hydroxylamine hydrochloride. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the oxime product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-pentanedione 2-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2,3-pentanedione 2-oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrile oxides and other derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the extraction and spectrophotometric determination of metal ions, such as nickel.
Mechanism of Action
The mechanism by which 4-Methyl-2,3-pentanedione 2-oxime exerts its effects involves the interaction of the oxime group with various molecular targets. For example, in its antimicrobial activity, the oxime group can form complexes with metal ions, disrupting essential biological processes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparison with Similar Compounds
4-Methyl-2,3-pentanedione 2-oxime can be compared with other similar compounds, such as:
2,4-Pentanedione: Another diketone that can form oximes and undergo similar reactions.
4-Methyl-2,3-pentanedione: The parent compound without the oxime group, which has different reactivity and applications.
2,3-Pentanedione: A simpler diketone with similar chemical properties but lacking the methyl group at the 4-position.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications, particularly in forming stable complexes with metal ions and its potential antimicrobial properties.
Properties
CAS No. |
13508-89-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-4-methylpentan-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4(2)6(8)5(3)7-9/h4,9H,1-3H3/b7-5- |
InChI Key |
SNAKZQGNQQFDCV-ALCCZGGFSA-N |
Isomeric SMILES |
CC(C)C(=O)/C(=N\O)/C |
Canonical SMILES |
CC(C)C(=O)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


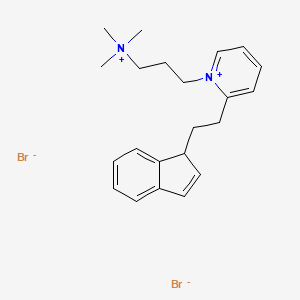
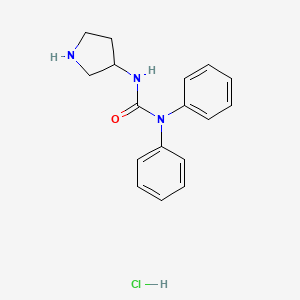
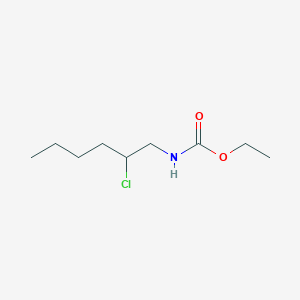
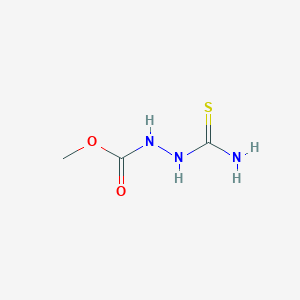
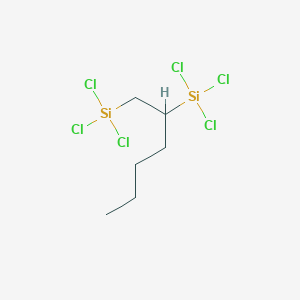
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
